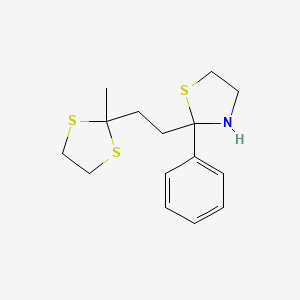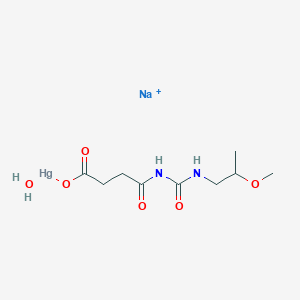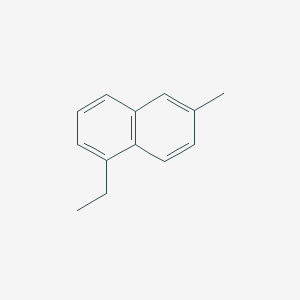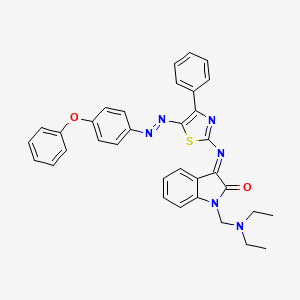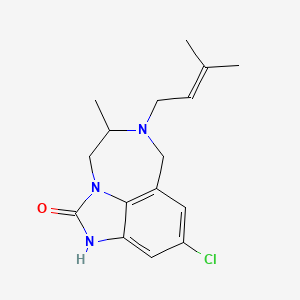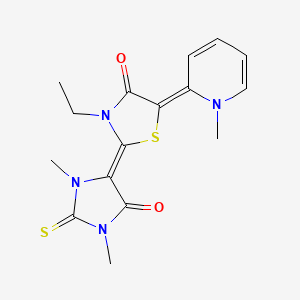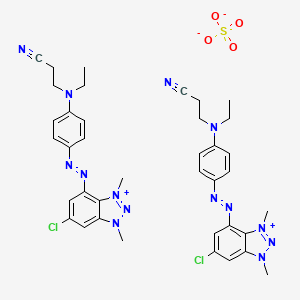
O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications, particularly in the field of chemical warfare agents. The compound is characterized by its unique structure, which includes an acetyloxy group, an ethyl chain, a butyl group, and a methylphosphonothioate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate typically involves the reaction of a suitable alcohol with a phosphonothioate precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For instance, the reaction between O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate and an appropriate alcohol under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphonothioates.
科学的研究の応用
O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its interactions with biological molecules, particularly enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for studying enzyme inhibition.
Industry: It is used in the development of chemical warfare agents and in the study of decontamination methods.
作用機序
The mechanism of action of O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit acetylcholinesterase by phosphorylating the active site serine residue, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission . This mechanism is similar to that of other organophosphorus nerve agents.
類似化合物との比較
Similar Compounds
- O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate (VX)
- O-isobutyl S-2-(diethylamino)ethyl methylphosphonothioate (VR)
- O-butyl S-2-(diethylamino)ethyl methylphosphonothioate (Vs)
Uniqueness
O-(2-(Acetyloxy)ethyl) S-butyl methylphosphonothioate is unique due to its specific acetyloxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
66957-41-3 |
|---|---|
分子式 |
C9H19O4PS |
分子量 |
254.29 g/mol |
IUPAC名 |
2-[butan-2-yloxy(methyl)phosphinothioyl]oxyethyl acetate |
InChI |
InChI=1S/C9H19O4PS/c1-5-8(2)13-14(4,15)12-7-6-11-9(3)10/h8H,5-7H2,1-4H3 |
InChIキー |
ZTWJECBSXMJVOX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OP(=S)(C)OCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



